tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate typically involves the reaction of 4-aminobicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate can undergo various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding . It may also interact with receptors and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate can be compared with similar compounds such as:
tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}carbamate): This compound has a similar structure but lacks the methyl group on the nitrogen atom.
tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}ethyl)carbamate: This compound has an ethyl group instead of a methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(4-amino-1-bicyclo[2.2.1]heptanyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-9-12-4-6-13(14,8-12)7-5-12/h4-9,14H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIIARYUGIXITJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129813 | |
Record name | Carbamic acid, N-[(4-aminobicyclo[2.2.1]hept-1-yl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-41-9 | |
Record name | Carbamic acid, N-[(4-aminobicyclo[2.2.1]hept-1-yl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638765-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(4-aminobicyclo[2.2.1]hept-1-yl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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